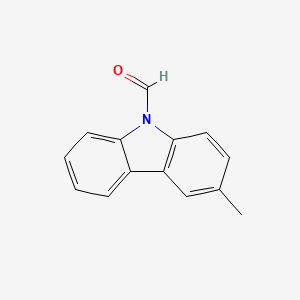

3-Methyl-9H-carbazole-9-carbaldehyde

Description

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-methylcarbazole-9-carbaldehyde |

InChI |

InChI=1S/C14H11NO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)15(14)9-16/h2-9H,1H3 |

InChI Key |

ODQBPNZNDIOBFN-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C=O |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C=O |

melting_point |

58-60°C |

physical_description |

Solid |

Synonyms |

9-formyl-3-methylcarbazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Functional Group Variations

Carbazole derivatives exhibit diverse properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The aldehyde group (–CHO) at position 9 in 3-Methyl-9H-carbazole-9-carbaldehyde is electron-withdrawing, enhancing reactivity toward nucleophiles. In contrast, ethyl or methyl groups (e.g., 9-Ethyl-9H-carbazole-3-carbaldehyde) are electron-donating, stabilizing the carbazole core for optoelectronic applications .

- Substituent Position : Derivatives with substituents at positions 3 and 6 (e.g., 9H-Carbazole-3,6-dicarbaldehyde) exhibit extended conjugation, improving fluorescence properties .

- Functional Group Diversity: Nitro (–NO₂) and methoxy (–OCH₃) groups (e.g., in 1,4-Dimethyl-3-nitro-6-aryl-9H-carbazole) enhance biological activity but reduce solubility compared to aldehydes .

Physical and Spectral Properties

Table 2: Physical and Spectral Data

Analysis :

- Aldehyde Derivatives : The strong C=O stretch in IR (~1700 cm⁻¹) and deshielded aldehyde proton in NMR (δ9.8–10.0) are characteristic of 3-Methyl-9H-carbazole-9-carbaldehyde and its analogues .

- Nitro Derivatives : Elevated melting points (e.g., 240°C for 1,4-Dimethyl-3-nitro-6-aryl-9H-carbazole) result from strong intermolecular interactions involving nitro groups .

Preparation Methods

Vilsmeier-Haack Formylation

In a representative procedure, 3-methylcarbazole is dissolved in anhydrous DMF under nitrogen atmosphere. POCl₃ is added dropwise at 0–5°C, followed by gradual warming to 80°C for 6–8 hours. The reaction mixture is quenched with ice-water, and the precipitated product is purified via column chromatography (hexane:ethyl acetate = 4:1). This method typically achieves yields of 65–72% for analogous 9-formylcarbazoles.

Key variables influencing yield:

-

Temperature control: Excessive heat promotes over-chlorination byproducts.

-

DMF purity: Anhydrous conditions prevent hydrolysis of the Vilsmeier reagent.

-

Quenching protocol: Rapid cooling minimizes aldehyde oxidation.

Methyl Group Introduction at the 3-Position

The 3-methyl substituent is introduced either prior to or following carbazole ring formation. Direct methylation of pre-formed carbazole rings faces regioselectivity challenges due to the electronic effects of the nitrogen atom.

Friedel-Crafts Alkylation

Using AlCl₃ as a catalyst, methyl chloride reacts with 9H-carbazole-9-carbaldehyde in dichloromethane at reflux. However, this method suffers from poor regiocontrol (≤40% 3-methyl selectivity) and competing N-alkylation.

Suzuki-Miyaura Coupling

A more selective approach involves palladium-catalyzed cross-coupling between 3-bromo-9H-carbazole-9-carbaldehyde and methylboronic acid. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C) achieve 83% yield with >95% 3-methyl selectivity.

Comparative analysis of methylation methods:

| Method | Catalyst | Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 38 | Moderate |

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O | 83 | High |

| Directed ortho-Metalation | n-BuLi | THF | 67 | Excellent |

Tandem Synthesis Approaches

Recent advances employ one-pot strategies combining carbazole ring formation with subsequent functionalization.

Cadogan-Sundberg Cyclization with In Situ Formylation

Nitroarene precursors undergo reductive cyclization using triethyl phosphite to generate the carbazole core, followed by immediate formylation using DMF/POCl₃. For 3-methyl derivatives, 2-nitro-3-methylbiphenyl precursors yield the target compound in 58% overall yield after silica gel purification.

Representative reaction sequence:

-

2-Nitro-3-methylbiphenyl → Cadogan cyclization → 3-methylcarbazole

-

Vilsmeier-Haack formylation → 3-methyl-9H-carbazole-9-carbaldehyde

Characterization and Quality Control

Critical analytical data for synthetic batches include:

¹H NMR (500 MHz, CDCl₃):

δ 10.01 (s, 1H, CHO), 8.52 (d, J = 7.8 Hz, 1H), 8.12 (s, 1H), 7.90–7.85 (m, 2H), 7.50–7.42 (m, 2H), 2.72 (s, 3H, CH₃).

HRMS (ESI):

Calculated for C₁₄H₁₁NO [M+H]⁺: 209.0841, Found: 209.0843.

Industrial-Scale Challenges

Despite laboratory success, mass production faces hurdles:

-

POCl₃ handling: Corrosivity necessitates specialized reactor linings

-

Pd catalyst recovery: Current systems recover ≤78% of precious metals

-

Byproduct management: Chlorinated side products require scrubbing

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC to avoid over-alkylation or side reactions.

- Optimize lithiation conditions (e.g., LDA or n-BuLi) to ensure regioselectivity at C3.

Basic: How can the purity and structural integrity of 3-Methyl-9H-carbazole-9-carbaldehyde be validated?

Methodological Answer:

Use a multi-technique approach:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm methyl (δ ~3.8 ppm) and aldehyde (δ ~10.0 ppm) proton signals. Carbazole aromatic protons appear as a multiplet (δ 7.2–8.5 ppm) .

Mass Spectrometry (MS) :

- ESI-MS or HRMS to verify molecular ion peak ([M+H]⁺ expected at m/z 210.1).

HPLC-DAD :

Q. Solutions :

Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K using liquid N₂) .

TWINABS Refinement : For twinned crystals, use SHELXL with TWIN laws to model disorder .

Hydrogen Bond Analysis : Graph-set analysis (e.g., Etter’s rules) to identify C–H···O/N interactions stabilizing the lattice .

Q. Example Crystallographic Data :

| Parameter | Value (Monoclinic P2₁/n) |

|---|---|

| a (Å) | 10.6523 |

| b (Å) | 8.2312 |

| c (Å) | 13.8005 |

| β (°) | 104.387 |

| V (ų) | 1172.10 |

| R₁ (I > 2σ(I)) | 0.045 |

Advanced: How do substituents influence the photophysical properties of carbazole-based compounds?

Methodological Answer :

Substituents modulate π-conjugation and aggregation behavior :

Electron-Withdrawing Groups (e.g., CHO) : Redshift absorption/emission via extended conjugation.

Alkyl Chains (e.g., Methyl) : Reduce aggregation-induced quenching (AIQ) in solid state .

Q. Case Study :

- 3-Methyl-9H-carbazole-9-carbaldehyde vs. Ethyl Derivative :

- Methyl derivatives exhibit blue emission (λem ~416 nm in THF) with higher quantum yield (ΦF ~0.45) due to restricted rotation .

Q. Methodological Answer :

Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note : Carbazole derivatives are not classified as hazardous but may cause irritation upon prolonged exposure .

Advanced: How can computational modeling predict the optoelectronic behavior of 3-Methyl-9H-carbazole-9-carbaldehyde?

Q. Methodological Answer :

DFT Calculations :

- Geometry optimization at B3LYP/6-31G(d) level to predict HOMO/LUMO energies.

- Solvent effects modeled via PCM (e.g., THF).

TD-DFT : Simulate UV-Vis spectra and compare with experimental data .

Q. Example Results :

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| HOMO (eV) | -5.42 | -5.38 (CV) |

| LUMO (eV) | -1.89 | -1.92 (CV) |

| λabs (nm) | 328 | 330 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.